

BAY1163877 (Rogaratinib): A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: **BAY1163877**

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Introduction

BAY1163877, also known as Rogaratinib, is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Developed by Bayer, this orally bioavailable ATP-competitive inhibitor was investigated for the treatment of various advanced solid tumors.[2][4] Rogaratinib was designed to reversibly occupy the ATP-binding pocket within the kinase domain of FGFRs, thereby inhibiting receptor autophosphorylation and downstream signaling pathways crucial for tumor cell proliferation and survival.[1][4] This technical guide provides a comprehensive timeline of its discovery and development, detailed experimental protocols from key preclinical studies, and a summary of its activity.

Discovery and Development Timeline

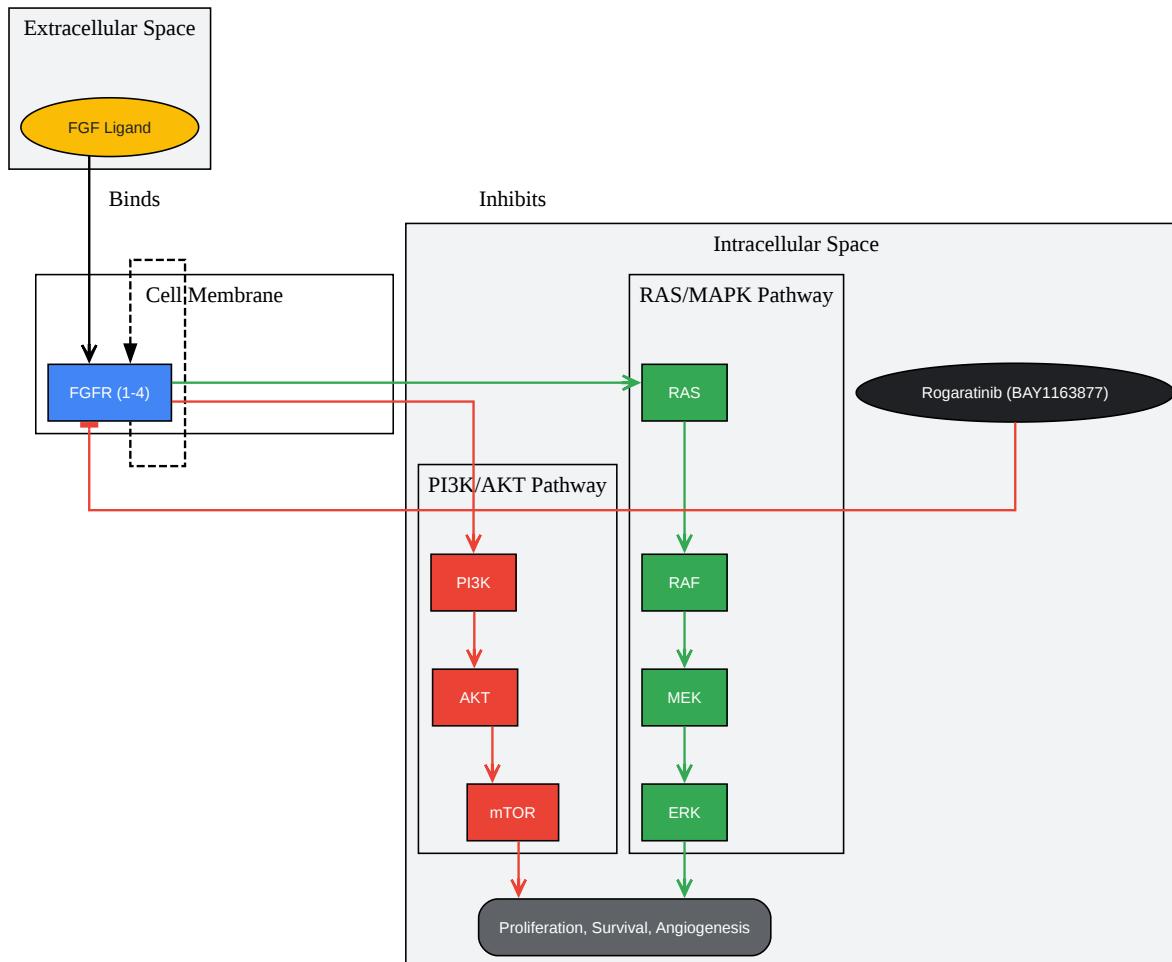
The development of Rogaratinib spans from its initial discovery and preclinical evaluation to a series of clinical trials targeting specific patient populations.

- 2013, July 25: The initial protocol for the first-in-human Phase I clinical trial (NCT01976741) was documented.[5]
- 2014, April 5-9: The preclinical profile of BAY 1163877 was first presented at the 105th Annual Meeting of the American Association for Cancer Research, concurrent with the initiation of the Phase 1 clinical trial (NCT01976741).[6]

- 2017, February 20: Early results from the Phase I study, highlighting the use of an mRNA-based approach for patient selection in urothelial bladder cancer, were presented.[7]
- 2018, March 6: A publication detailed the discovery of Rogaratinib through de novo structure-based design and medicinal chemistry optimization.[2]
- 2018, May 15: The FORT-2 nonrandomized clinical trial (Phase 1b) was initiated to evaluate Rogaratinib in combination with atezolizumab.[8]
- 2020, October: A Phase II trial (NCT04595747) was initiated to study the effect of Rogaratinib in patients with sarcoma harboring FGFR alterations and in patients with SDH-deficient gastrointestinal stromal tumors (GIST).[4][9][10][11]
- 2021, July 16: The FORT-2 clinical trial concluded.[8]
- Discontinuation in Certain Indications: The Phase II SAKK 19/18 study in squamous non-small cell lung cancer was terminated early due to a lack of efficacy. The pivotal Phase II/III FORT-1 trial in FGFR mRNA-positive urothelial carcinoma was also halted before progressing to Phase III after an interim analysis showed non-superiority over standard chemotherapy.[4]

Mechanism of Action and Signaling Pathway

Rogaratinib is a pan-FGFR inhibitor, targeting FGFRs 1, 2, 3, and 4.[1][3] The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades. Key pathways implicated in cancer progression that are activated by FGFR signaling include the RAS/MAPK/ERK and PI3K/AKT pathways.[1] Rogaratinib inhibits these processes by blocking the ATP-binding site of the FGFR kinase domain.



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Figure 1: Simplified FGFR Signaling Pathway and Mechanism of Action of Rogaratinib.

Preclinical Evaluation

Rogaratinib has undergone extensive preclinical testing to characterize its potency, selectivity, and anti-tumor activity.

In Vitro Activity

The inhibitory activity of Rogaratinib was assessed against a panel of kinases and in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Rogaratinib

Target	IC50 (nM)	Reference
FGFR1	11.2	[12]
FGFR2	<1	[12]
FGFR3	18.5	[12]
FGFR4	201	[12]
VEGFR3/FLT4	127	[12]

Table 2: Anti-proliferative Activity of Rogaratinib in FGFR-addicted Cancer Cell Lines

Cell Line	Cancer Type	FGFR Alteration	GI50 (nM)	Reference
H1581	Lung Cancer	FGFR1 amplified	36 - 244	[12]
DMS114	Lung Cancer	FGFR1 amplified	36 - 244	[12]

In Vivo Efficacy

The anti-tumor efficacy of Rogaratinib was evaluated in several xenograft models.

Table 3: In Vivo Anti-tumor Efficacy of Rogaratinib

Xenograft Model	Cancer Type	FGFR Alteration	Treatment	T/C Ratio	Reference
NCI-H716	Colon Cancer	FGFR2 amplified	35 mg/kg, twice daily	0.17	[1]
NCI-H716	Colon Cancer	FGFR2 amplified	50 mg/kg, twice daily	0.14	[1]
NCI-H716	Colon Cancer	FGFR2 amplified	65 mg/kg, twice daily	0.09	[1]
LU299	Lung Cancer	FGFR1 amplified	50 mg/kg, twice daily (with Docetaxel)	-	[1]
LXFL1121	Lung Cancer	FGFR1 amplified	50 mg/kg, twice daily	0.26	[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of Rogaratinib are provided below.

KINOMEscan™ Profiling

Objective: To determine the selectivity of Rogaratinib against a large panel of human kinases.

Methodology: The KINOMEscan™ assay is a competition binding assay.[\[7\]](#) A DNA-tagged kinase is mixed with the test compound (Rogaratinib) and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand. Dissociation constants (Kd) are determined by running the assay with a range of compound concentrations.[\[7\]](#)[\[8\]](#)

Cell Viability/Proliferation Assay (CCK-8/MTT)

Objective: To assess the anti-proliferative effect of Rogaratinib on cancer cell lines.

Methodology:

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[2][6][13]
- Compound Treatment: The cells are treated with various concentrations of Rogaratinib or a vehicle control (DMSO) and incubated for a specified period (e.g., 48-72 hours).[2]
- Reagent Addition:
 - CCK-8: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours.[2][6][13]
 - MTT: MTT reagent is added to each well and incubated for a few hours, followed by the addition of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
- Absorbance Measurement: The absorbance is measured using a microplate reader at 450 nm for CCK-8 or 570 nm for MTT.[1][2]
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) is determined.

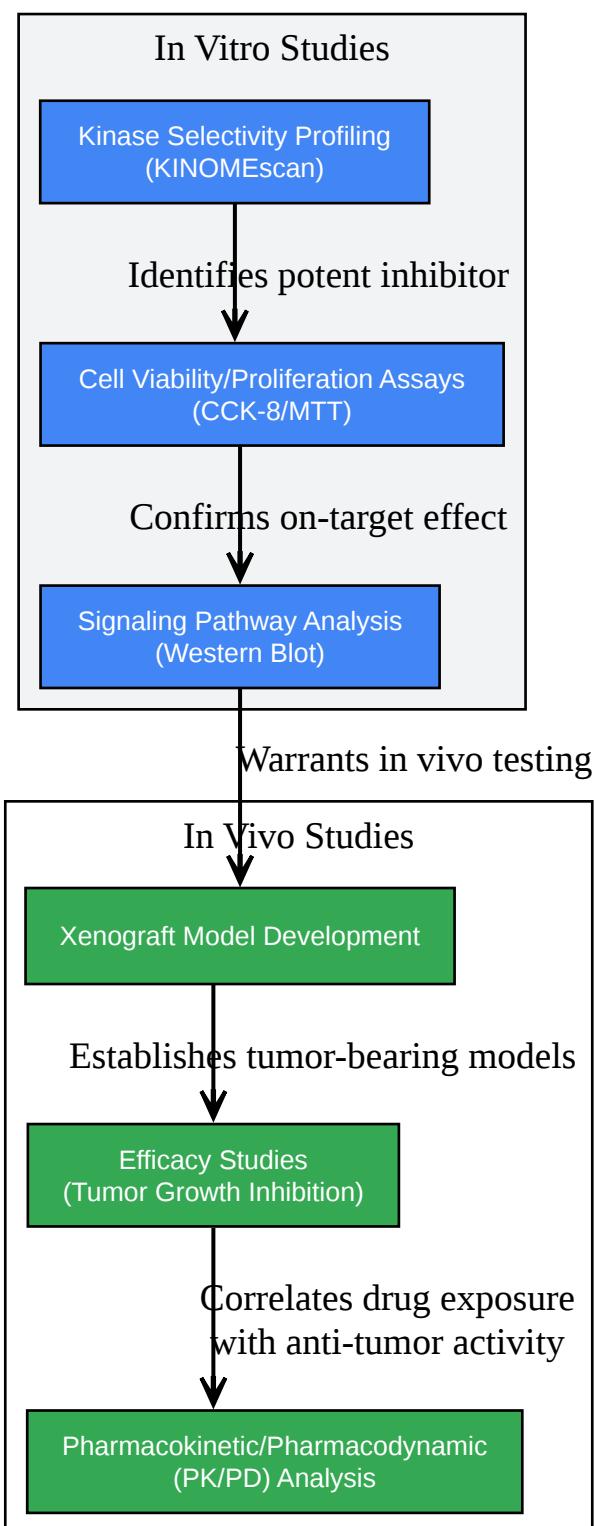
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Figure 2: A typical preclinical experimental workflow for a targeted therapy like Rogaratinib.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Rogaratinib in a living organism.

Methodology:

- Cell Culture and Preparation: Human cancer cell lines (e.g., NCI-H716) are cultured in appropriate media. On the day of implantation, cells are harvested, washed, and resuspended in a suitable vehicle, sometimes mixed with Matrigel to improve tumor take rate.[12][14]
- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[14]
- Tumor Implantation: A specific number of cells (e.g., 5×10^6) are injected subcutaneously into the flank of each mouse.[12]
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[14]
- Drug Administration: Rogaratinib is administered orally at various doses and schedules (e.g., 50 mg/kg, twice daily). The control group receives the vehicle.[1]
- Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.[12][14]
- Data Analysis: The tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups (T/C ratio).

Clinical Development and Patient Selection

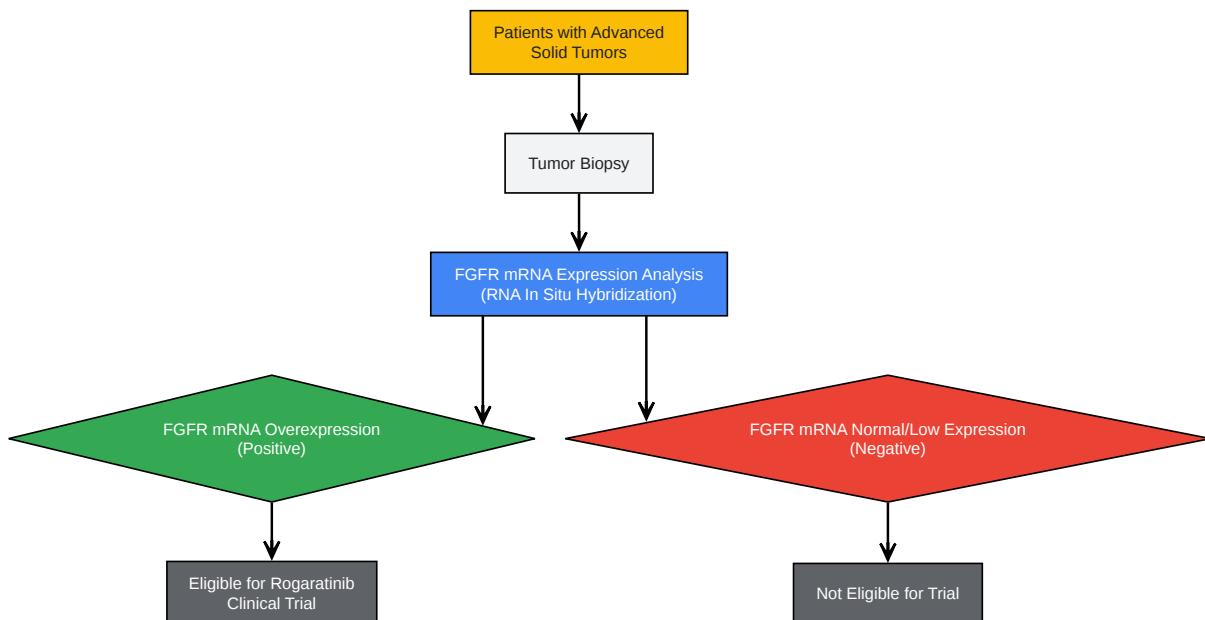
The clinical development of Rogaratinib has focused on patient populations with tumors harboring FGFR alterations. A key aspect of the clinical trials has been the use of a biomarker-driven patient selection strategy.

RNA In Situ Hybridization (RNA-ISH)

Objective: To identify patients whose tumors overexpress FGFR mRNA, making them more likely to respond to Rogaratinib.

Methodology:

- Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and pre-treated to unmask the target RNA.[15]
- Probe Hybridization: Target-specific oligonucleotide probes for FGFR mRNA are hybridized to the tissue sections.[16]
- Signal Amplification: A series of amplification steps are performed to enhance the signal from the hybridized probes.[16]
- Detection and Visualization: The amplified signal is detected using a chromogenic or fluorescent label, allowing for visualization of the mRNA transcripts within the tumor cells under a microscope.[15][16]
- Scoring: The level of FGFR mRNA expression is scored based on the intensity and distribution of the signal, and a predefined cutoff is used to determine patient eligibility for the clinical trial.



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Figure 3: Logical workflow for patient selection in Rogaratinib clinical trials based on FGFR mRNA expression.

Conclusion

BAY1163877 (Rogaratinib) is a well-characterized, potent, and selective pan-FGFR inhibitor. Preclinical studies demonstrated significant anti-tumor activity in cancer models with FGFR alterations. The clinical development program for Rogaratinib has provided valuable insights into the therapeutic potential and challenges of targeting the FGFR pathway, particularly highlighting the importance of biomarker-driven patient selection. While the development of Rogaratinib has been discontinued in some indications, the data generated from its comprehensive preclinical and clinical evaluation continues to contribute to the broader understanding of FGFR-targeted cancer therapy.

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